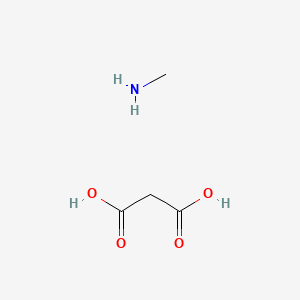![molecular formula C14H20O6S2 B12572985 Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate CAS No. 189025-88-5](/img/structure/B12572985.png)
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes two hydroxy-oxopentene groups linked by a sulfanyl bridge to an ethyl acetate moiety.
Preparation Methods
The synthesis of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 2-hydroxy-4-oxopent-2-en-3-yl groups: This can be achieved through aldol condensation reactions.
Introduction of the sulfanyl bridge: Thiol compounds are often used to introduce the sulfanyl group.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate involves its interaction with molecular targets through its functional groups. The hydroxy and oxo groups can form hydrogen bonds, while the sulfanyl bridge can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)thio]acetate: Similar structure but with a thio group instead of a sulfanyl bridge.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the sulfanyl bridge, which can impart distinct chemical and biological properties.
Properties
CAS No. |
189025-88-5 |
|---|---|
Molecular Formula |
C14H20O6S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2,2-bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H20O6S2/c1-6-20-13(19)14(21-11(7(2)15)8(3)16)22-12(9(4)17)10(5)18/h14-15,17H,6H2,1-5H3 |
InChI Key |
JZPBFNIYRWXLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(SC(=C(C)O)C(=O)C)SC(=C(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
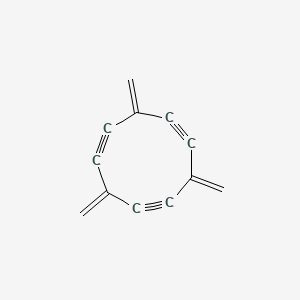
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
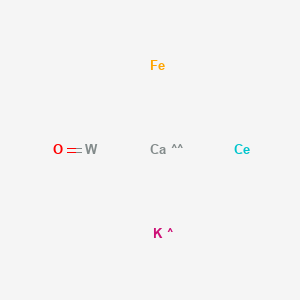
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)


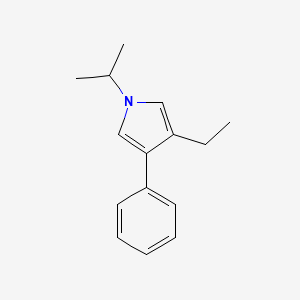
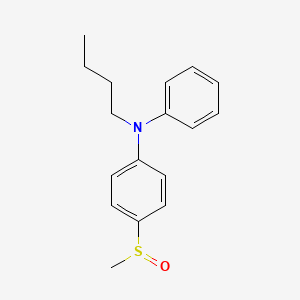
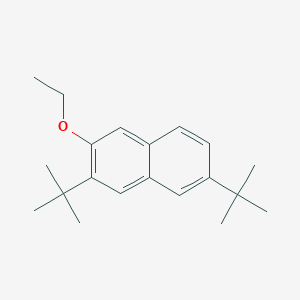
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
